molecular formula C6H5N3S B1317220 benzo[d][1,2,3]thiadiazol-5-aMine CAS No. 1753-29-3

benzo[d][1,2,3]thiadiazol-5-aMine

Cat. No.: B1317220
CAS No.: 1753-29-3
M. Wt: 151.19 g/mol
InChI Key: NTOZWWRQYAJWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d][1,2,3]thiadiazol-5-amine is a heterocyclic compound that contains a benzene ring fused to a thiadiazole ring

Mechanism of Action

Target of Action

Benzo[d][1,2,3]thiadiazol-5-amine, a derivative of the thiadiazole ring, is known to interact strongly with biological targets due to its mesoionic character . This compound has been found to exhibit a broad spectrum of biological activities, including anticancer properties . The primary targets of this compound are cancer cells, particularly human breast cancer T47D cells .

Mode of Action

It is known that the compound interacts with its targets (cancer cells) and induces changes that lead to their death . The compound’s ability to cross cellular membranes due to its mesoionic character allows it to interact strongly with its targets .

Biochemical Pathways

It is known that thiadiazole derivatives, such as this compound, can affect a broad range of biochemical pathways due to their wide spectrum of biological activities .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . The compound is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The result of the action of this compound is the inhibition of growth in cancer cells . In particular, it has been found to have potent antitumor activity against human breast cancer T47D cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and efficacy . The compound is soluble, which means it can be readily absorbed and exert its effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d][1,2,3]thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions . Another method involves the use of azide-nitrile cycloaddition followed by Buchwald-Hartwig cross-coupling to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,2,3]thiadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzo[d][1,2,3]thiadiazol-5-amine include other heterocyclic compounds such as benzimidazoles and benzothiazoles .

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a benzene ring fused to a thiadiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic or optical characteristics .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties make it a valuable building block for the synthesis of complex molecules and materials with specialized functions.

Properties

IUPAC Name

1,2,3-benzothiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-4-1-2-6-5(3-4)8-9-10-6/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOZWWRQYAJWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878871
Record name 1,2,3-Benzothiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1753-29-3
Record name 1,2,3-Benzothiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.